molecular formula C22H22N4O2S B2770109 3-benzyl-2-((cyanomethyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 941924-01-2

3-benzyl-2-((cyanomethyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2770109
CAS RN: 941924-01-2
M. Wt: 406.5
InChI Key: YJNJDTRPOYUFPU-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazoline core, with additional functional groups attached at specific positions. These include a benzyl group, a cyanomethylthio group, and an isobutyl group .


Chemical Reactions Analysis

Quinazoline derivatives can participate in a variety of chemical reactions, depending on the specific functional groups present. For example, the cyanomethylthio group might be susceptible to nucleophilic attack, while the benzyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present. For example, the presence of the polar cyanomethylthio group might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Many quinazoline derivatives exert their effects by interacting with specific enzymes or receptors in the body .

Future Directions

Given the wide range of biological activities exhibited by quinazoline derivatives, this compound could potentially be of interest in the development of new pharmaceuticals. Future research could explore its biological activity, mechanism of action, and potential therapeutic applications .

properties

IUPAC Name

3-benzyl-2-(cyanomethylsulfanyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15(2)13-24-20(27)17-8-9-18-19(12-17)25-22(29-11-10-23)26(21(18)28)14-16-6-4-3-5-7-16/h3-9,12,15H,11,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNJDTRPOYUFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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